molecular formula C15H14FN3O4S B2884489 6-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1797831-89-0

6-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2884489
CAS No.: 1797831-89-0
M. Wt: 351.35
InChI Key: SZIWFMVTWCEXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazinone derivative featuring a 4-fluorophenyl sulfonyl group attached to an azetidine ring, which is further linked to a 2-methylpyridazin-3(2H)-one core via a carbonyl bridge. The azetidine ring introduces conformational rigidity, which may influence receptor interactions compared to more flexible alkyl chains. The methyl group at the pyridazinone N2 position likely reduces oxidative metabolism, enhancing pharmacokinetic stability .

Properties

IUPAC Name

6-[3-(4-fluorophenyl)sulfonylazetidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O4S/c1-18-14(20)7-6-13(17-18)15(21)19-8-12(9-19)24(22,23)11-4-2-10(16)3-5-11/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIWFMVTWCEXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azetidine Moiety: The azetidine ring can be introduced via nucleophilic substitution reactions.

    Fluorination: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the azetidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group or the sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets.

Medicine

In medicine, pyridazinone derivatives have been investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl and sulfonyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyridazinone Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Synthesis Yield Notable Properties Reference
Target Compound 2-methylpyridazin-3(2H)-one 3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl Not reported Enhanced rigidity; potential CNS activity
6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one 2-phenylpyridazin-3(2H)-one 4-methylphenyl at C6 29.3% Higher melting point (306°C); aromatic C=O stretch at 1713 cm⁻¹
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate Pyridazin-3(2H)-one 4-sulfamoylphenyl at N1; methanesulfonate at C3 Not reported Improved solubility due to sulfonate group
6-(4-Fluoro-2-methoxyphenyl)pyridazin-3(2H)-one Pyridazin-3(2H)-one 4-fluoro-2-methoxyphenyl at C6 Not reported Dual electron-withdrawing groups (F, OMe)

Pharmacological Implications

  • The 4-fluorophenyl sulfonyl group in the target compound is structurally similar to intermediates used in bicalutamide synthesis, a nonsteroidal antiandrogen .
  • Compared to the 4-methylphenyl analog , the target compound’s azetidine ring may reduce off-target interactions due to restricted rotational freedom.
  • Sulfonate derivatives (e.g., compound 7a ) exhibit improved aqueous solubility, whereas methoxy-fluorophenyl analogs may enhance blood-brain barrier penetration.

Research Findings and Challenges

  • Structural Insights : Crystallographic data for similar compounds (e.g., bicalutamide intermediates) were refined using SHELXL , highlighting the importance of precise stereochemical analysis for bioactive derivatives.
  • Synthetic Hurdles: Low yields (e.g., 29.3% in ) are common in pyridazinone alkylation due to competing side reactions. Optimization of base (e.g., K₂CO₃) and solvent (e.g., acetone) is critical .
  • Further in vitro assays (e.g., kinase inhibition) are needed.

Biological Activity

6-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one, a compound with the CAS number 1797874-14-6, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula for this compound is C19H14FNO5SC_{19}H_{14}FNO_5S, with a molecular weight of 387.4 g/mol. The structure features a pyridazine ring substituted with an azetidine moiety and a sulfonyl group, which may contribute to its biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to the azetidine structure. For example, derivatives of azetidine have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These studies often utilize methods such as the cup plate method to evaluate antifungal activity against pathogens like Aspergillus niger and Aspergillus oryzae .

Antitumor Properties

Research into azetidine-containing compounds has highlighted their potential as antitumor agents. For instance, novel analogues of TZT-1027, which contain similar structural motifs to this compound, have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular processes critical for tumor growth .

Study 1: Synthesis and Evaluation

A study focused on synthesizing 3-aryl-azetidine derivatives found that certain modifications led to enhanced antibacterial activity. The synthesized compounds were tested against multiple strains, showcasing varied efficacy based on structural changes .

Study 2: Antitumor Efficacy

Another significant investigation explored the antitumor effects of azetidine derivatives in vivo. The results indicated that specific substitutions on the azetidine ring improved the compounds' ability to inhibit tumor growth in xenograft models .

Data Tables

Property Value
Molecular FormulaC19H14FNO5SC_{19}H_{14}FNO_5S
Molecular Weight387.4 g/mol
CAS Number1797874-14-6
Antibacterial ActivityEffective against E. coli & S. aureus
Antifungal ActivityEffective against A. niger & A. oryzae

Q & A

Q. What are the common synthetic routes for 6-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one, and how are key intermediates validated?

The synthesis typically involves multi-step reactions, including sulfonylation of azetidine, coupling with pyridazinone cores, and final functionalization. For example:

  • Step 1 : Sulfonylation of 3-azetidine using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Step 2 : Activation of the azetidine carbonyl group (e.g., via CDI or HATU) for coupling with 2-methylpyridazin-3(2H)-one.
  • Validation : Intermediates are confirmed via 1H^1H-NMR (e.g., δ 7.8–8.2 ppm for sulfonyl protons) and LC-MS (m/z ~351.35 for the core structure) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR : 1H^1H-NMR identifies sulfonyl-linked aromatic protons (δ 7.6–8.1 ppm) and azetidine protons (δ 3.5–4.5 ppm). 13C^{13}C-NMR confirms carbonyl (C=O, ~170 ppm) and sulfonyl (SO2_2, ~55 ppm) groups.
  • FT-IR : Peaks at ~1350 cm1^{-1} (asymmetric S=O stretch) and ~1150 cm1^{-1} (symmetric S=O stretch) validate the sulfonyl group.
  • LC-MS : Molecular ion [M+H]+^+ at m/z 351.35 (calculated) confirms purity .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (≥95% purity threshold).
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via LC-MS. Degradation products (e.g., hydrolyzed sulfonyl or carbonyl groups) indicate susceptibility to moisture .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations of this compound?

  • Tools : Use SHELXL for refinement and WinGX for structure visualization .
  • Discrepancies : Compare torsion angles (e.g., C-SO2_2-C-N) across datasets. For example, if azetidine ring puckering differs (envelope vs. twist), high-resolution data (d-spacing < 0.8 Å) and Hirshfeld surface analysis can validate dominant conformers .
  • Validation : R-factor convergence (< 0.05) and electron density maps (e.g., Fo-Fc maps) confirm reliability .

Q. What computational methods are suitable for predicting the compound’s reactivity in biological systems?

  • Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes with sulfonate-binding pockets).
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes (RMSD < 2 Å over 100 ns).
  • QM/MM : Gaussian 16 for transition-state modeling of sulfonyl group hydrolysis .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Experimental Design : Standardize assays (e.g., IC50_{50} measurements using fixed ATP concentrations in kinase assays).
  • Controls : Include reference inhibitors (e.g., staurosporine for kinase studies) and validate cell-line authenticity (STR profiling).
  • Data Analysis : Use ANOVA to compare activity across studies, accounting for variables like solvent (DMSO vs. saline) .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering its pharmacophore?

  • Formulation : Use co-solvents (e.g., 10% PEG-400 in saline) or cyclodextrin-based encapsulation.
  • Derivatization : Introduce transient polar groups (e.g., phosphate prodrugs) cleaved in vivo.
  • Validation : Monitor solubility via nephelometry and confirm bioactivity in rodent models .

Methodological Tables

Q. Table 1. Comparative Spectral Data for Key Intermediates

Intermediate1H^1H-NMR (δ, ppm)LC-MS [M+H]+^+
Sulfonylated azetidine7.8 (d, 2H, Ar-F), 4.2 (m, 4H, azetidine)259.2
Pyridazinone core6.9 (s, 1H, pyridazinone), 2.5 (s, 3H, CH3_3)138.1
Final compound8.1 (d, 2H, Ar-SO2_2), 3.6 (m, 4H, azetidine)351.4

Q. Table 2. Crystallographic Refinement Metrics

ParameterValue (This Study)Literature Range
R-factor0.039< 0.05
Resolution (Å)0.780.8–1.2
RMSD (bonds, Å)0.012< 0.02
Reference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.